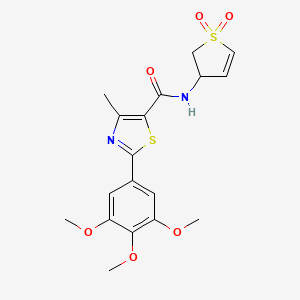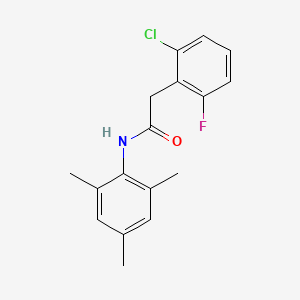![molecular formula C16H23ClN2O4 B11164539 4-(acetylamino)-5-chloro-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B11164539.png)
4-(acetylamino)-5-chloro-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide is an organic compound with the chemical formula C14H20ClNO4. This compound is known for its unique chemical structure, which includes a chloro group, an acetamido group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 4-acetamido-5-chloro-2-methoxybenzoic acid.
Esterification: This intermediate is then esterified using methanol and a suitable acid catalyst to form the methyl ester.
Substitution Reaction: The methyl ester undergoes a substitution reaction with 3-(propan-2-yloxy)propylamine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Esterification: Using large reactors for the esterification process to ensure high yield and purity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
5-Chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-5-chloro-2-methoxybenzoic acid: Shares a similar core structure but lacks the propan-2-yloxypropyl group.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Another related compound with a methyl ester group instead of the benzamide group.
Uniqueness
5-Chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of 5-chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H23ClN2O4 |
|---|---|
Molecular Weight |
342.82 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-(3-propan-2-yloxypropyl)benzamide |
InChI |
InChI=1S/C16H23ClN2O4/c1-10(2)23-7-5-6-18-16(21)12-8-13(17)14(19-11(3)20)9-15(12)22-4/h8-10H,5-7H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
UQOFZTZYDFQHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid](/img/structure/B11164465.png)
![7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one](/img/structure/B11164467.png)
![4-ethyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B11164474.png)
![N-benzyl-2-[({3-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B11164481.png)

![2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-[(2,4-dichlorobenzyl)oxy]-4-ethylphenol](/img/structure/B11164489.png)
![N-(4-bromophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164494.png)

![1-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11164512.png)
![methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11164516.png)
![7-[(2,4-difluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11164517.png)

![4-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11164521.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11164531.png)
